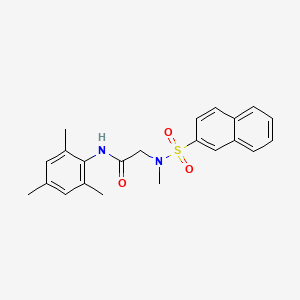![molecular formula C14H17F3N2O4S B4775865 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4775865.png)
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-(Methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research & Development, LLC, and has since been the subject of numerous studies investigating its mechanism of action and potential uses in various fields.
Mecanismo De Acción
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor that plays a key role in pain sensation. By blocking the activity of TRPV1, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide can reduce the transmission of pain signals, leading to a reduction in pain sensation. This mechanism of action has been extensively studied and is well-understood, making 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide an attractive target for further research.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in animal models. In addition to reducing neuropathic pain, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has also been shown to reduce inflammation and hyperalgesia, two key factors in the development and maintenance of chronic pain. These effects are thought to be mediated by the blockade of TRPV1 channels, which play a key role in both pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule drug, making it easy to administer and study in animal models. It also has a well-understood mechanism of action, allowing researchers to design experiments that target specific aspects of pain and inflammation. However, there are also some limitations to using 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide in lab experiments. Its potency and selectivity for TRPV1 may limit its use in studying other pain pathways, and its potential side effects on other physiological processes must be carefully considered.
Direcciones Futuras
There are several potential future directions for research on 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could lead to the development of more effective pain therapies. Another area of research is the investigation of 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide's potential uses in other fields, such as cancer therapy or neurodegenerative diseases. Overall, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide is a promising compound with many potential applications, and further research is needed to fully understand its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been the subject of several scientific studies investigating its potential uses in various fields. One area of research has focused on its potential as a treatment for neuropathic pain, a chronic condition that affects millions of people worldwide. Studies have shown that 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide can effectively reduce neuropathic pain in animal models, making it a promising candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-24(21,22)19-8-6-10(7-9-19)13(20)18-11-2-4-12(5-3-11)23-14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGMYRTJJWBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



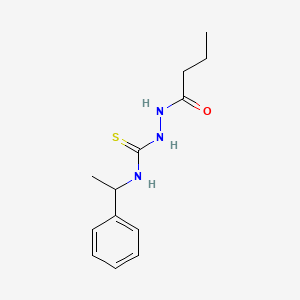
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)
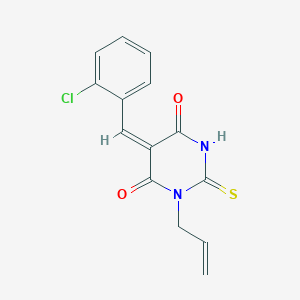
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4775811.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)
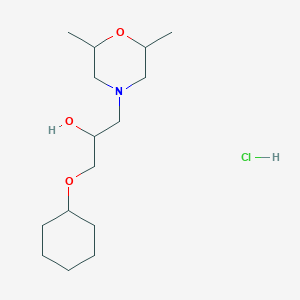
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4775853.png)
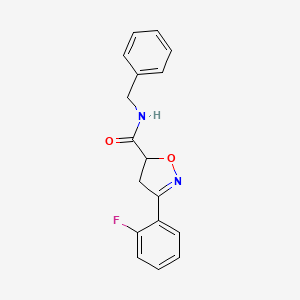
![4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4775883.png)
![1-(2-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4775896.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4775903.png)
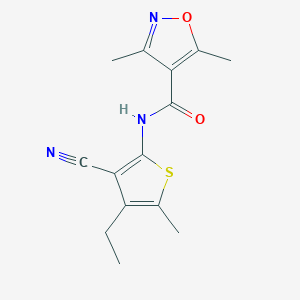
![1-benzyl-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4775918.png)
